1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole
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Overview
Description
1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole is a compound that features a unique bicyclo[1.1.1]pentane core, which is known for its high strain and rigidity. This structure is often used as a bioisostere for phenyl rings in drug design due to its ability to enhance the physicochemical properties of molecules, such as solubility and metabolic stability .
Preparation Methods
The synthesis of 1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . Industrial production methods often utilize continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .
Chemical Reactions Analysis
1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Radical Reactions: The bicyclo[1.1.1]pentane core is known to participate in radical reactions, which can lead to the formation of new carbon-carbon bonds.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole involves its interaction with molecular targets through its unique bicyclo[1.1.1]pentane core. This core can mimic the geometry and substituent exit vectors of a phenyl ring, allowing it to interact with biological targets in a similar manner. The compound’s high strain and rigidity contribute to its ability to enhance the physicochemical properties of molecules, such as solubility and metabolic stability .
Comparison with Similar Compounds
1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole is unique compared to other similar compounds due to its bicyclo[1.1.1]pentane core. Similar compounds include:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their reactivity and applications.
Phenyl Ring Bioisosteres: Compounds that mimic the geometry and substituent exit vectors of phenyl rings, such as cubanes and higher bicycloalkanes.
The uniqueness of this compound lies in its ability to combine the properties of the bicyclo[1.1.1]pentane core with the reactivity of the pyrazole ring, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H9IN2 |
---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)-4-iodopyrazole |
InChI |
InChI=1S/C8H9IN2/c9-7-4-10-11(5-7)8-1-6(2-8)3-8/h4-6H,1-3H2 |
InChI Key |
AXWNHXQECIJIGN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)N3C=C(C=N3)I |
Origin of Product |
United States |
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